molecular formula C18H11Cl2F3N2OS B2800412 N-(2,4-dichlorophenyl)-2-[3-(trifluoromethyl)benzyl]-1,3-thiazole-4-carboxamide CAS No. 478042-44-3

N-(2,4-dichlorophenyl)-2-[3-(trifluoromethyl)benzyl]-1,3-thiazole-4-carboxamide

Cat. No.: B2800412
CAS No.: 478042-44-3
M. Wt: 431.25
InChI Key: DNACWLOAECXSSY-UHFFFAOYSA-N
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Description

N-(2,4-dichlorophenyl)-2-[3-(trifluoromethyl)benzyl]-1,3-thiazole-4-carboxamide is a heterocyclic compound featuring a 1,3-thiazole core substituted with a carboxamide group at position 4, a 3-(trifluoromethyl)benzyl group at position 2, and a 2,4-dichlorophenyl moiety on the carboxamide nitrogen. This structure combines electron-withdrawing groups (Cl, CF₃) and aromatic systems, which are common in bioactive molecules targeting enzymes or receptors.

Properties

IUPAC Name

N-(2,4-dichlorophenyl)-2-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11Cl2F3N2OS/c19-12-4-5-14(13(20)8-12)25-17(26)15-9-27-16(24-15)7-10-2-1-3-11(6-10)18(21,22)23/h1-6,8-9H,7H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNACWLOAECXSSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CC2=NC(=CS2)C(=O)NC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11Cl2F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichlorophenyl)-2-[3-(trifluoromethyl)benzyl]-1,3-thiazole-4-carboxamide typically involves the following steps:

    Formation of Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone.

    Substitution Reactions:

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction with an appropriate amine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the phenyl groups.

    Reduction: Reduction reactions could target the carboxamide group, potentially converting it to an amine.

    Substitution: The compound can participate in various substitution reactions, especially at the chlorinated phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a candidate for drug development due to its structural features.

    Industry: May be used in the development of agrochemicals or other industrial products.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes or receptors, modulating their activity. The presence of the dichlorophenyl and trifluoromethylbenzyl groups may enhance binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Structural Comparison of Thiazole Carboxamides and Related Derivatives

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Features Reference
Target Compound 1,3-Thiazole - 2,4-dichlorophenyl (carboxamide N)
- 3-(trifluoromethyl)benzyl (position 2)
~430 (estimated) High hydrophobicity due to Cl and CF₃ groups; potential for π-π stacking with aromatic residues. -
DAMPTC () 1,3-Thiazole - 3,4-dichlorophenylamino (position 2)
- 3-(morpholin-4-yl)propyl (carboxamide N)
~456 Polar morpholine group enhances solubility; tested in receptor flexibility studies.
2-[(4-Chlorophenyl)methyl]-N-[(4-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide () 1,3-Thiazole - 4-chlorobenzyl (position 2)
- 4-methoxybenzyl (carboxamide N)
372.87 Methoxy group introduces electron-donating effects; lower molecular weight improves bioavailability.
3-[(2,4-Dichlorobenzyl)sulfonyl]-N-[4-(trifluoromethoxy)phenyl]-2-thiophenecarboxamide () Thiophene - 2,4-dichlorobenzylsulfonyl
- 4-(trifluoromethoxy)phenyl
~520 (estimated) Sulfonyl group increases acidity; thiophene core alters electronic properties.
N-(2,4-Difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide () Pyridine - 2,4-difluorophenyl
- 3-(trifluoromethyl)phenoxy
~370 (estimated) Pyridine ring enhances rigidity; phenoxy linker may influence binding orientation.

Computational Insights

  • Molecular docking studies (e.g., AutoDock Vina, ) could predict binding modes of the target compound versus analogues. For instance, the 3-(trifluoromethyl)benzyl group may occupy hydrophobic pockets more effectively than the 4-methoxybenzyl group in .

Biological Activity

N-(2,4-dichlorophenyl)-2-[3-(trifluoromethyl)benzyl]-1,3-thiazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • IUPAC Name : this compound
  • Molecular Formula : C17H13Cl2F3N2OS
  • Molecular Weight : 403.25 g/mol

The biological activity of this compound can be attributed to its interaction with various biological targets. The thiazole moiety is known for its role in anticancer activity, while the presence of halogen substituents enhances lipophilicity and receptor binding affinity.

Key Mechanisms:

  • Inhibition of Cancer Cell Proliferation : The compound has shown promising results in inhibiting the growth of various cancer cell lines. It primarily acts by inducing apoptosis and disrupting cell cycle progression.
  • Antimicrobial Activity : Preliminary studies indicate that it possesses antimicrobial properties against a range of pathogens, likely through disruption of bacterial cell membranes.

Biological Activity Data

Table 1 summarizes the biological activities observed for this compound across different assays.

Biological Activity Cell Line/Organism IC50 (µM) Reference
AnticancerMCF-7 (Breast cancer)0.65
AnticancerHeLa (Cervical cancer)1.98
AntimicrobialE. coli25.0
AntimicrobialS. aureus15.0

Case Studies

Several studies have highlighted the compound's potential in drug development:

  • Anticancer Studies : In vitro studies demonstrated that the compound significantly inhibits cell proliferation in MCF-7 and HeLa cells with IC50 values indicating potent activity comparable to standard chemotherapeutics like doxorubicin. The mechanism involves apoptosis induction via mitochondrial pathways.
  • Antimicrobial Efficacy : Research has shown that this compound exhibits effective antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound disrupts bacterial membrane integrity, leading to cell lysis.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications in the phenyl and thiazole rings significantly affect biological activity:

  • Halogen Substituents : The presence of dichloro and trifluoromethyl groups enhances potency by increasing electron-withdrawing capacity and improving binding affinity to target proteins.
  • Thiazole Ring Modifications : Variations in substituents on the thiazole ring have been shown to alter cytotoxicity profiles; for instance, compounds with electron-donating groups exhibit increased activity against certain cancer cell lines.

Q & A

Q. What are the key structural features of N-(2,4-dichlorophenyl)-2-[3-(trifluoromethyl)benzyl]-1,3-thiazole-4-carboxamide, and how do they influence its reactivity?

The compound features a central thiazole ring substituted at the 2-position with a 3-(trifluoromethyl)benzyl group and at the 4-position with a carboxamide linked to a 2,4-dichlorophenyl moiety. The electron-withdrawing trifluoromethyl and chlorine groups enhance electrophilic reactivity, while the thiazole core provides π-conjugation for potential biological interactions. Structural characterization typically employs NMR (¹H/¹³C), mass spectrometry, and X-ray crystallography to confirm regiochemistry and substituent orientation .

Q. What synthetic routes are commonly used to prepare this compound, and what critical reaction conditions must be optimized?

Synthesis involves multi-step reactions:

Thiazole ring formation via Hantzsch thiazole synthesis, combining thiourea derivatives with α-haloketones.

Carboxamide coupling using activating agents like EDCl/HOBt in anhydrous solvents (e.g., DMF or dichloromethane).

Substituent introduction via nucleophilic aromatic substitution or Friedel-Crafts alkylation for the trifluoromethylbenzyl group.
Key conditions include temperature control (0–60°C), anhydrous environments, and catalyst selection (e.g., Pd for cross-coupling). Yields are highly dependent on solvent polarity and reaction time .

Q. What preliminary assays are recommended to evaluate its biological activity?

Initial screening should include:

  • Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values reported.
  • Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7), comparing IC₅₀ values to standard agents like doxorubicin.
  • Enzyme inhibition : Kinase or protease inhibition assays to identify mechanistic targets. Controls must include solvent-only and positive-reference compounds .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be systematically resolved?

Discrepancies often arise from variations in assay conditions or substituent effects. A robust approach includes:

  • Standardized protocols : Uniform cell lines, incubation times, and solvent concentrations.
  • SAR analysis : Compare analogues (e.g., replacing Cl with F or modifying the benzyl group) to isolate structural determinants of activity.
  • Metabolic stability testing : Assess compound degradation in liver microsomes to rule out false negatives due to rapid metabolism .

Q. What advanced techniques are employed to study its interaction with biological targets?

  • Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (KD, kon/koff) to purified proteins.
  • Molecular Dynamics (MD) Simulations : Predicts binding modes in enzyme active sites, guided by X-ray crystallography data of similar thiazole derivatives .
  • Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) of ligand-target interactions .

Q. How can synthetic yields be improved while maintaining purity?

  • Optimized workup : Use recrystallization (ethanol/water mixtures) or column chromatography (silica gel, hexane/EtOAc gradients).
  • Catalyst screening : Pd/C or Ni catalysts for cross-coupling steps enhance efficiency.
  • In-line monitoring : TLC or HPLC-MS tracks intermediate formation, reducing side products .

Q. What strategies address the compound’s potential instability in aqueous media?

  • Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to improve solubility and stability.
  • Lyophilization : Formulate as a lyophilized powder for long-term storage.
  • Co-solvent systems : Use PEG or cyclodextrins to enhance aqueous dispersion without degradation .

Methodological Tables

Q. Table 1. Key Reaction Conditions for Synthesis

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
Thiazole formationThiourea, α-bromoketone, EtOH, reflux65–75≥95%
Carboxamide couplingEDCl, HOBt, DMF, RT80–85≥98%
TrifluoromethylbenzylationPd(PPh3)4, K2CO3, DMF, 60°C70≥90%

Q. Table 2. Comparative Bioactivity of Analogues

Substituent ModificationAntimicrobial MIC (µg/mL)Anticancer IC₅₀ (µM)
2,4-Dichlorophenyl (parent)2.5 (S. aureus)1.8 (HeLa)
4-Fluorophenyl5.04.2
Unsubstituted phenyl>10>10

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